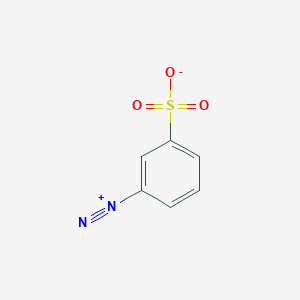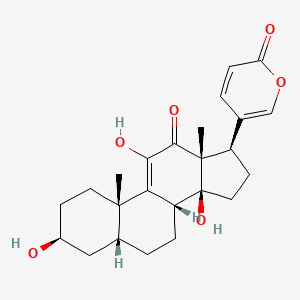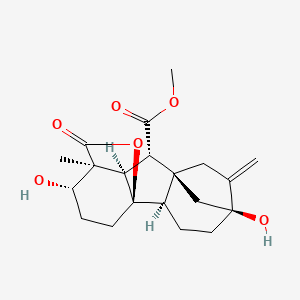
Gibberellin A1 methyl ester
Overview
Description
Gibberellin A1 methyl ester is a plant growth regulator that belongs to the gibberellin family. Gibberellins are a group of diterpenoid acids that play a crucial role in various developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering. This compound is the methyl ester derivative of gibberellin A1, which is known for its significant impact on promoting plant growth and development .
Mechanism of Action
Target of Action
Gibberellin A1 methyl ester, a derivative of Gibberellin A1, primarily targets plant growth and development processes . It interacts with the Gibberellin Insensitive Dwarf1 (GID1) receptors and the DELLA proteins , which are central response suppressors . These targets play crucial roles in various aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Mode of Action
The compound interacts with its targets, leading to changes in plant growth and development. The interaction with GID1 receptors and DELLA proteins induces the degradation of the growth-inhibiting DELLA proteins . This degradation removes growth limitations, promoting various growth and development processes in plants .
Biochemical Pathways
This compound affects the gibberellin biosynthesis pathway . This pathway involves a series of enzymatic reactions that produce gibberellins, a class of tetracyclic diterpenoid phytohormones . The compound’s interaction with its targets can lead to changes in this pathway, affecting the production of gibberellins and, consequently, plant growth and development .
Pharmacokinetics
It is known that gibberellins are tightly regulated in plants, suggesting that the compound’s bioavailability may be controlled by various factors .
Result of Action
The action of this compound results in enhanced plant growth and development . By interacting with its targets and affecting the gibberellin biosynthesis pathway, the compound promotes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, gibberellin biosynthesis and inactivation can be regulated by developmental and environmental cues . Therefore, factors such as light, temperature, and water availability could potentially influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Gibberellin A1 methyl ester participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the gibberellin receptor GID1, which binds to this compound and initiates a signaling cascade that leads to the degradation of DELLA proteins, negative regulators of gibberellin signaling . This interaction promotes the activation of genes involved in growth and development. Additionally, this compound is involved in the hydroxylation process, where it is converted to other active gibberellins by enzymes such as gibberellin 3-oxidase .
Cellular Effects
This compound influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by interacting with the gibberellin receptor GID1, leading to the degradation of DELLA proteins and activation of downstream signaling pathways . This compound also impacts gene expression by promoting the transcription of genes involved in cell growth and development. Furthermore, this compound affects cellular metabolism by regulating the levels of metabolites involved in growth processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the gibberellin receptor GID1, which triggers the degradation of DELLA proteins . This degradation releases the repression on gibberellin-responsive genes, allowing their transcription and promoting growth and development. This compound also interacts with other proteins and enzymes involved in its biosynthesis and metabolism, such as gibberellin 3-oxidase, which converts it to other active gibberellins . These interactions are crucial for the regulation of gibberellin signaling and its effects on plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the levels of this compound in plant tissues can change rapidly in response to environmental cues such as light . For example, the levels of this compound in pea seedlings decrease during the first 24 hours of exposure to light and then increase over the next few days . This temporal regulation is important for coordinating growth responses to changing environmental conditions.
Dosage Effects in Animal Models
While this compound is primarily studied in plants, its effects in animal models have also been investigated. Studies have shown that the effects of this compound can vary with different dosages. At low doses, it can promote growth and development, while at high doses, it may cause adverse effects such as toxicity
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving cyclases, oxidases, and hydroxylases . The key enzymes involved in its biosynthesis include ent-kaurene synthase, ent-kaurene oxidase, and gibberellin 3-oxidase . These enzymes catalyze the conversion of precursor molecules to this compound and other active gibberellins. The metabolic pathways of this compound are tightly regulated to ensure proper levels of active gibberellins for growth and development.
Transport and Distribution
The transport and distribution of this compound within plant tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound from sites of synthesis to target tissues where it exerts its effects. The distribution of this compound is also influenced by its interactions with binding proteins that regulate its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is important for elucidating its role in plant growth and development.
Subcellular Localization
This compound is localized in various subcellular compartments within plant cells. Studies have shown that it is primarily found in the vacuoles, where it is stored and released as needed . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is important for its activity and function in regulating growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A1 methyl ester typically involves the esterification of gibberellin A1. One common method is the reaction of gibberellin A1 with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gibberellin A1 from fungal cultures, followed by its chemical conversion to the methyl ester. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A1 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Gibberellin A1 methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of gibberellins.
Biology: It plays a crucial role in understanding plant growth and development, particularly in studies involving seed germination, stem elongation, and flowering.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting cell growth and differentiation.
Industry: It is used in agriculture to enhance crop yield and quality by promoting growth and development in various plant species
Comparison with Similar Compounds
Gibberellin A1 methyl ester is unique compared to other gibberellins due to its specific structure and biological activity. Similar compounds include:
- Gibberellin A2 methyl ester
- Gibberellin A3 methyl ester
- Gibberellin A4 methyl ester
Each of these compounds has distinct properties and applications, but this compound is particularly noted for its effectiveness in promoting plant growth and development .
Properties
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIXAJDQAXXFTE-QDEMZEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Gibberellin A1 methyl ester?
A1: this compound possesses several characteristic functional groups, including a carboxyl group, two hydroxyl groups, and a lactone. [, ] Additionally, it contains one carbon-carbon double bond, as evidenced by its reactivity with hydrogen and ozone. [] Studies have shown that the secondary hydroxyl group in ring A of the molecule is located at the 2-position and is not vicinal to the oxygen atom of the lactone. []
Q2: What is the significance of the reaction between this compound and 1,4-dioxane?
A3: The photochemical reaction between this compound and 1,4-dioxane yields a specific photoadduct, (2′S)-3-[(Dioxanyl-2′)]-3-epi-gibberellin A1 methyl ester. [] This adduct's three-dimensional structure, determined using X-ray crystallography, provides valuable insights into the spatial arrangement of atoms within the molecule. []
Q3: Can this compound be used as a starting material for synthesizing other gibberellins?
A4: Yes, this compound serves as a versatile precursor for synthesizing various gibberellin derivatives. For example, it can be converted into beyergibberellins A4 and A9 methyl esters through a multi-step synthesis involving epimerization, reduction, and elimination reactions. []
Q4: How is mass spectrometry used to analyze this compound?
A5: Mass spectrometry, particularly positive and negative ion mass spectrometry coupled with high-resolution techniques and metastable ion transitions, provides valuable information about the fragmentation patterns of this compound. [] These fragmentation patterns aid in differentiating this compound from other structurally similar gibberellins, like Gibberellin C methyl ester. []
Q5: What challenges are encountered when studying the reactivity of Gibberellin A5 methyl ester's toluene-p-sulphonate?
A6: Solvolysis of Gibberellin A5 methyl ester toluene-p-sulphonate, a bicyclo[3,2,1]octane bridgehead derivative, can lead to the formation of unexpected by-products, including the methyl ether of Gibberellin A5 methyl ester and 2α-chloro-2,3-dihydrogibberellin A5 methyl ester and its methyl ether. [] Understanding the formation of these by-products is crucial for optimizing reactions involving this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


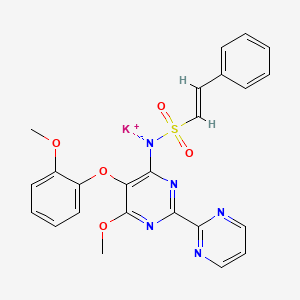
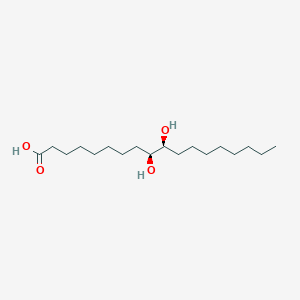
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

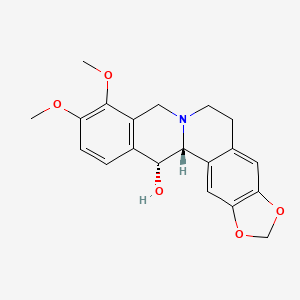
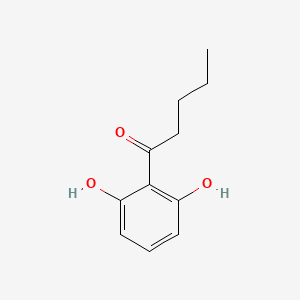

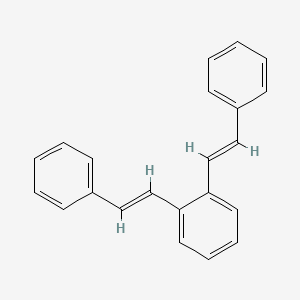


![5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B1252962.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)
